

solubility of 1-Benzyl-3-piperidinol hydrochloride in organic solvents

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Compound of Interest

Compound Name: *1-Benzyl-3-piperidinol hydrochloride*

Cat. No.: *B035505*

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An In-Depth Technical Guide to the Solubility of **1-Benzyl-3-piperidinol Hydrochloride** in Organic Solvents

This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of **1-benzyl-3-piperidinol hydrochloride** in various organic solvents. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties to advance their work in synthesis, formulation, and analytical development.

Introduction: The Critical Role of Solubility Data

1-Benzyl-3-piperidinol hydrochloride is a piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. As with any active pharmaceutical ingredient (API), its solubility is a fundamental property that governs its behavior in various stages of the drug development pipeline, from process chemistry to formulation design. A thorough understanding of its solubility profile in a range of organic solvents is paramount for:

- Optimizing reaction conditions for synthesis and purification.
- Developing robust crystallization processes.
- Guiding the selection of excipients for formulation.

- Ensuring accurate and reproducible results in analytical testing and biological assays.

This document moves beyond a simple data sheet to provide a foundational understanding of the factors governing the solubility of this specific molecule and equips the user with a reliable, field-proven methodology for its experimental determination.

Theoretical Framework: Understanding the Physicochemical Drivers of Solubility

The solubility of a compound is dictated by the interplay between its intrinsic properties and the properties of the solvent. For **1-benzyl-3-piperidinol hydrochloride**, two key aspects must be considered: the structure of the parent molecule and the impact of its salt form.

The Parent Molecule: 1-Benzyl-3-piperidinol

The free base, 1-benzyl-3-piperidinol, possesses distinct structural features that influence its solubility:

- A Polar Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, favoring interactions with polar solvents.
- A Tertiary Amine (Piperidine Nitrogen): This nitrogen atom is a hydrogen bond acceptor.
- A Non-polar Benzyl Group and Piperidine Ring: These bulky, hydrophobic moieties contribute to the molecule's affinity for non-polar or moderately polar environments.

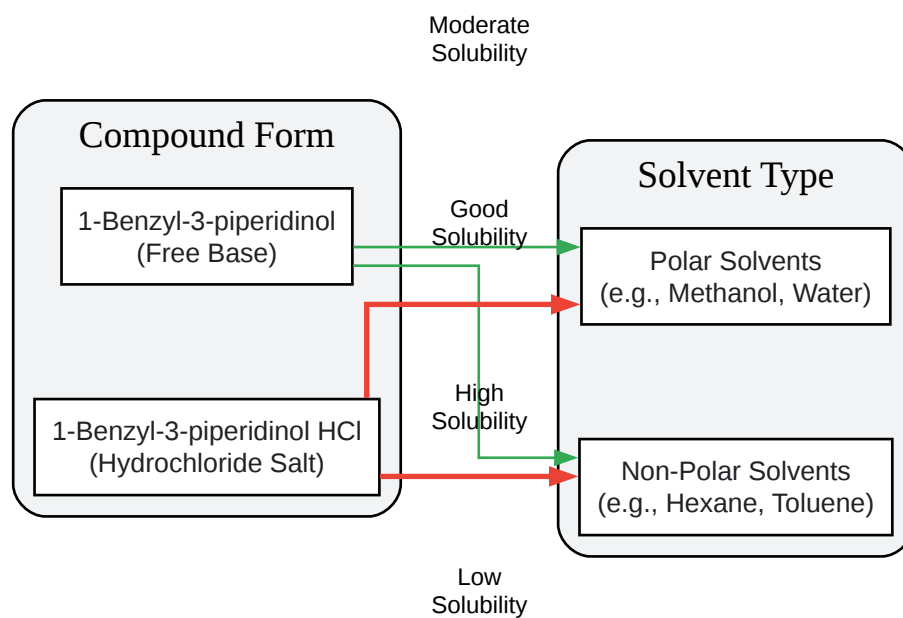
Qualitative assessments indicate that the free base is soluble in common organic solvents like methanol, ethanol, tetrahydrofuran (THF), and dichloromethane (DCM), but demonstrates poor solubility in water^{[1][2]}. This profile is consistent with a molecule that has both polar functional groups and a significant non-polar scaffold.

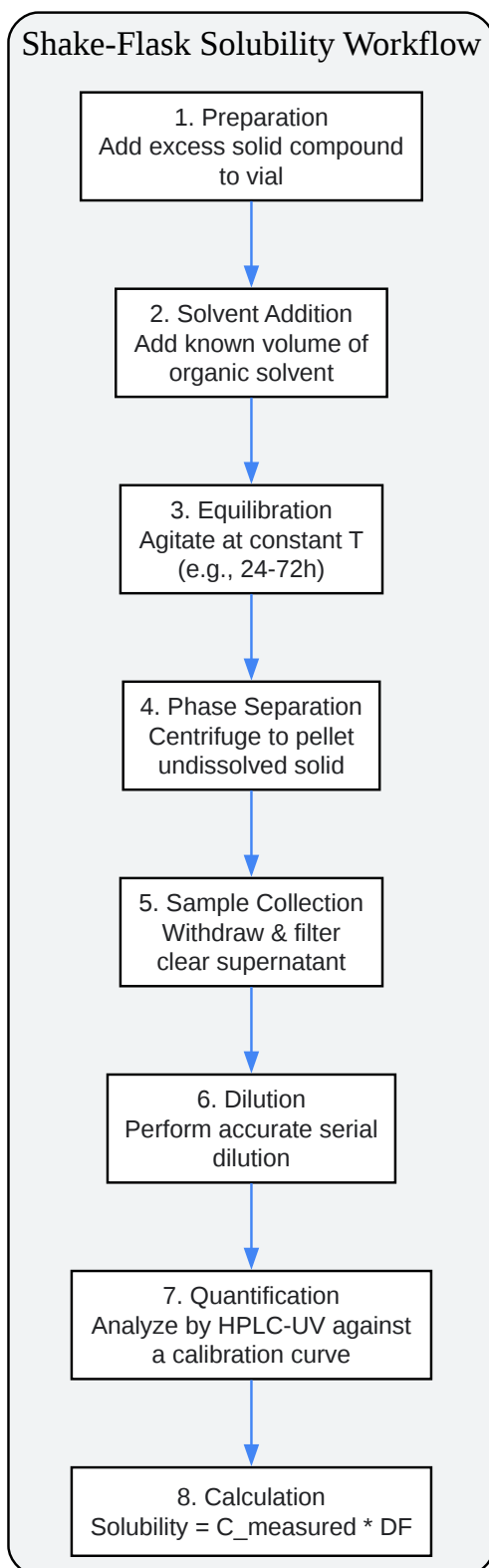
The Impact of the Hydrochloride Salt

The conversion of the basic piperidine nitrogen to its hydrochloride salt is the single most important factor altering the molecule's solubility profile. Salt formation introduces ionic character, fundamentally changing how the molecule interacts with its environment.^{[3][4]}

- **Increased Polarity:** The presence of a formal positive charge on the nitrogen and a chloride counter-ion dramatically increases the overall polarity of the molecule.
- **Enhanced Solvation in Polar Solvents:** Polar solvents, particularly protic solvents like alcohols, can effectively solvate the charged ions, leading to a significant increase in solubility compared to the free base. The general expectation is that solubility will be enhanced in polar solvents such as water, methanol, and ethanol.^{[5][6]}
- **Decreased Solubility in Non-Polar Solvents:** Conversely, the high energy required to dissolve an ionic salt in a non-polar solvent (e.g., hexane, toluene) will result in very low solubility. The solvent molecules cannot effectively stabilize the separated ions.

This relationship is a critical guiding principle for solvent selection in any experimental or manufacturing process.





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